molecular formula C11H12O6S B3173736 (2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate CAS No. 949895-84-5

(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B3173736
CAS RN: 949895-84-5
M. Wt: 272.28 g/mol
InChI Key: YQTSYAZCITXWQP-UHFFFAOYSA-N
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Description

“(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” is a compound with the molecular formula C8H10O5 . It’s a variant of the compound you’re interested in, with a methacrylate group instead of a 4-methylbenzenesulfonate group .


Molecular Structure Analysis

The molecular structure of “(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” has been reported . It has a molecular weight of 186.16 Da .


Physical And Chemical Properties Analysis

“(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” is a liquid at room temperature . The compound should be stored in a dark place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis Reagent

“(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate” can be used as a reagent in organic synthesis . It can participate in various chemical reactions to produce different compounds, contributing to the development of new materials and pharmaceuticals.

Intermediate in Chemical Reactions

This compound can serve as an intermediate in chemical reactions . An intermediate is a substance that forms in a middle step of a reaction and is considered a stepping stone in the pathway from the reactant to the product.

Preparation of Methacrylic Acid Esters

“(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” is a methacrylic acid ester that can be prepared from "(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate" . Methacrylic acid esters are commonly used in the production of polymers.

Production of Acryl Urethane Paint

The compound can be used in the production of acryl urethane paint . This type of paint is known for its durability and resistance to damage, making it suitable for a variety of applications, including automotive and industrial coatings.

Battery Electrolyte Solution

“(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate” can be used in the electrolyte solution of ultracapacitors . Its high polarizability, electrolyte solubility, and boiling point make it suitable for this application.

Preparation of Glyceraldehyde Acetonide

“(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate” can be used to prepare "(S)-Glyceraldehyde acetonide" . This compound is a useful chiral building block in organic synthesis.

Safety and Hazards

“(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

It is known that this compound can be used as a reagent in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context.

Mode of Action

As a reagent in organic synthesis , it likely interacts with its targets through chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

As a reagent in organic synthesis , it may be involved in various biochemical pathways depending on the specific reactions it is used in.

Result of Action

As a reagent in organic synthesis , the results of its action would likely depend on the specific reactions it is used in.

Action Environment

It is recommended to store this compound in a dark place, sealed and dry, at 2-8°c , suggesting that light, air, moisture, and temperature could potentially affect its stability and efficacy.

properties

IUPAC Name

(2-oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6S/c1-8-2-4-10(5-3-8)18(13,14)16-7-9-6-15-11(12)17-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTSYAZCITXWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186382
Record name 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

CAS RN

949895-84-5
Record name 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949895-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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